molecular formula C12H22N2O4 B059733 (S)-4-N-Boc-piperazine-2-acetic acid methyl ester CAS No. 1217810-25-7

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester

Cat. No.: B059733
CAS No.: 1217810-25-7
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-VIFPVBQESA-N
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Description

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also contains a Boc (tert-butoxycarbonyl) protecting group attached to one of the nitrogen atoms in the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of ethylenediamine with dihaloalkanes or the reduction of pyrazine derivatives.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperazine derivative with (S)-2-acetic acid methyl ester. This can be achieved using standard esterification methods, such as the Fischer esterification, which involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Hydrolysis: (S)-4-N-Boc-piperazine-2-acetic acid and methanol.

    Reduction: (S)-4-N-Boc-piperazine-2-ethanol.

    Substitution: (S)-4-piperazine-2-acetic acid methyl ester.

Scientific Research Applications

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amine functionality, allowing for further chemical modifications and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-N-Boc-piperazine-2-acetic acid: Similar structure but lacks the ester group.

    (S)-4-piperazine-2-acetic acid methyl ester: Similar structure but lacks the Boc protecting group.

    (S)-4-N-Boc-piperazine-2-ethanol: Similar structure but has an alcohol group instead of an ester.

Uniqueness

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424917
Record name (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217810-25-7
Record name (S)-4-N-Boc-piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 13.7 g (40 mmol) of methyl 1,4-dibenzylpiperazine-2-acetate, 150 mL of MeOH, 50 mL of 1 N HCl (aqueous) and 3 g of 10% Pd/C were combined and hydrogenated with H2 (50 psi) for 24 hours. The reaction was filtered, the filtrate was concentrated in vacuo to remove most of the MeOH, and the residue was made basic with K2CO3 to pH=9-10, and 9.8 g (40 mmol) of BOC-ON was added slowly at 0° C. The reaction was stirred at 0° for 1 hour, allowed to warm up to room temperature, stirred for 2 hours, and extracted with ethyl acetate (2×200 mL). The combined extracts were treated with 50 mL of 10% HCl (aqueous). The aqueous layer was washed with ethyl acetate, basified with K2CO3 and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give 7.89 g of methyl 4-Boc-piperazine-2-acetate; 1H NMR (CDCl3) δ 1.4 (s,9), 2.31 (dd,1), 2.37 (dd, 1), 2.55 (b, 1), 2.69-3.02 (m,4), 3.75 (s,3), 3.88 (b, 2).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
reactant
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The product of example 22A (9.78 g, 28.9 mmol) was combined with 20% Pd(OH)2—C (wet, 1.96 g) in methanol (100 mL) and 12 M aqueous HCl (2.9 mL, 35 mmol). The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours, then filtered and concentrated under vacuum. The residue was combined with 20% aqueous K2CO3 (40 mL) and ethyl acetate (50 mL), and the mixture stirred with ice-cooling as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Aldrich, 7.12 g, 28.9 mmol) was added gradually over 5 minutes. The mixture was stirred with ice cooling for 1 hour, then it was allowed to warm to room temperature for 2 hours. The mixture was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL). The aqueous layer was washed with ethyl acetate (30 mL), then made basic (pH˜9) by gradual addition of solid K2CO3 (11.8 g). Ethyl acetate (80 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aqueous phase was separated, and the organic phase was washed with brine (50 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (s, 9H), 2.31-2.49 (m, 2H), 2.50-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.82-2.98 (m, 2H), 2.98-3.09 (m, 1H), 3.70 (s, 3H), 3.90 (d, J=9.9 Hz, 2H); MS (DCI) m/z 259 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
7.12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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